molecular formula Cu B1218646 Copper, isotope of mass 64 CAS No. 13981-25-4

Copper, isotope of mass 64

Cat. No. B1218646
CAS RN: 13981-25-4
M. Wt: 63.929764 g/mol
InChI Key: RYGMFSIKBFXOCR-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05176744

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].O.[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12]>O>[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12].[Cu:4] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05176744

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].O.[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12]>O>[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12].[Cu:4] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05176744

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].O.[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12]>O>[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12].[Cu:4] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05176744

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].O.[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12]>O>[CH:1]([O-:3])=[O:2].[Cu+2:4].[CH:5]([O-:7])=[O:6].[C:9]([OH:21])(=[O:20])[CH2:10][C:11]([CH2:16][C:17]([OH:19])=[O:18])([C:13]([OH:15])=[O:14])[OH:12].[Cu:4] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Nd
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)[O-].[Cu+2].C(=O)[O-].C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.